5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Nonlinearity and Potential in Optical Limiting
- Nonlinear Optical Materials : Compounds structurally similar to 5-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid have shown significant nonlinear optical properties. For instance, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates exhibit notable optical nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Synthesis and Functionalization
- Functionalization Reactions : Various functionalization reactions involving 1H-pyrazole-3-carboxylic acid derivatives have been studied. These reactions yield various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, illustrating the versatility of these compounds in chemical synthesis (Yıldırım & Kandemirli, 2006).
- One-Pot Synthesis : A one-pot synthesis method has been developed for certain pyrazole derivatives, highlighting a streamlined approach to synthesizing complex molecules related to this compound (Morabia & Naliapara, 2014).
Crystal Structure and X-ray Analysis
- Crystal Structure Determination : Studies on the crystal structures of various pyrazole compounds provide insights into the molecular configuration and potential applications in materials science (Loh et al., 2013).
Properties
IUPAC Name |
3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLGITCDNHDLLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647050 | |
Record name | 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135821-47-4 | |
Record name | 3-(3-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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